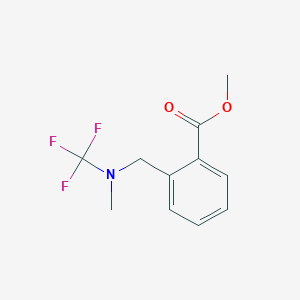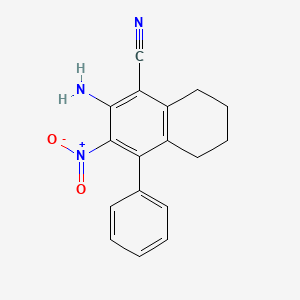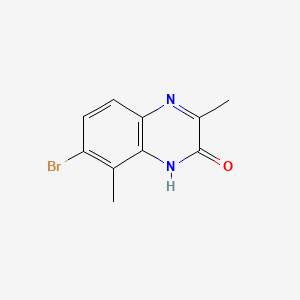
7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family Quinoxalinones are heterocyclic compounds containing a quinoxaline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone typically involves the bromination of 3,8-dimethylquinoxalinone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment and continuous flow reactors. These methods ensure consistent product quality and efficient use of resources. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can result in a variety of functionalized quinoxalinone derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The bromine and methyl groups in the compound can influence its binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-3,8-dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Bromo-3,8-dimethylquinoxaline
- 7-Bromo-3,8-dimethyl-2,3-dihydroquinoxalinone
Uniqueness
7-Bromo-3,8-dimethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrN2O |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
7-bromo-3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-7(11)3-4-8-9(5)13-10(14)6(2)12-8/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
WEUKNSOTFLNVEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC(=O)C(=N2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



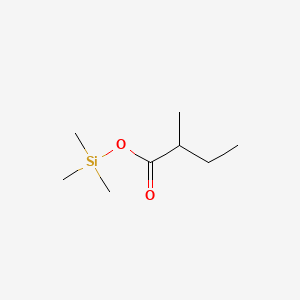
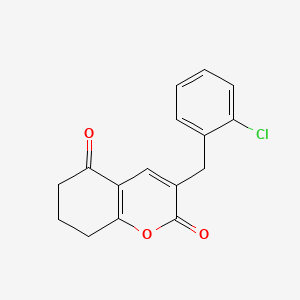
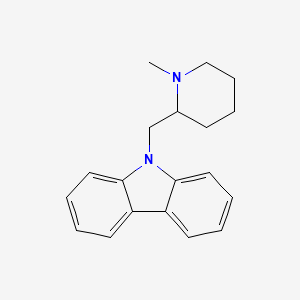
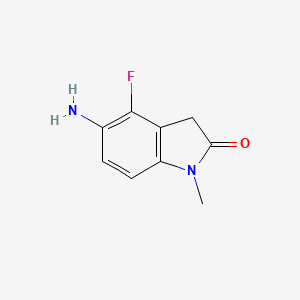
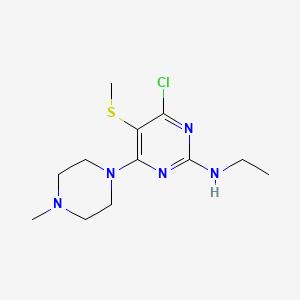
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
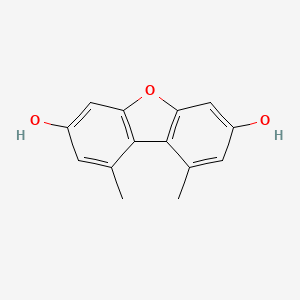
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
